molecular formula C21H23ClN2O5 B2789613 ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883487-13-6

ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2789613
CAS No.: 883487-13-6
M. Wt: 418.87
InChI Key: GWCSXJHEVMVABY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused bicyclic system with a pyran ring (oxygen-containing six-membered ring) and a pyridine moiety. The 2-chlorophenyl substituent at position 4 introduces steric bulk and electron-withdrawing effects, while the 2-methoxyethyl group at position 6 enhances solubility due to its polar nature. The 7-methyl group further modulates steric hindrance .

Properties

IUPAC Name

ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5/c1-4-28-21(26)18-16(13-7-5-6-8-14(13)22)17-15(29-19(18)23)11-12(2)24(20(17)25)9-10-27-3/h5-8,11,16H,4,9-10,23H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSXJHEVMVABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C(=O)N(C(=C2)C)CCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyridines and chlorophenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies have indicated that compounds similar to ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation .
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may have anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

Agricultural Chemistry

  • Pesticide Development : The structural characteristics of this compound can be modified to create new agrochemicals aimed at pest control. Its effectiveness in inhibiting specific enzymes in pests can lead to the development of safer and more effective pesticides .

Material Science

  • Polymer Additives : This compound has potential applications as an additive in polymer formulations to enhance mechanical properties or provide specific functionalities such as UV resistance or flame retardancy .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead for further anticancer drug development .

Case Study 2: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial properties of several pyrano[3,2-c]pyridine derivatives, including this compound. The findings demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 6

The 2-methoxyethyl group in the target compound distinguishes it from analogs:

  • Pyridinylmethyl substituent: 2-Amino-4-(4-hydroxyphenyl)-6-(3-pyridinylmethyl)-...carbonitrile () introduces a basic nitrogen, enabling hydrogen bonding or ionic interactions absent in the target compound.

Functional Group Differences at Position 3

  • Carboxylate ester vs. In contrast, carbonitrile derivatives (e.g., ) prioritize hydrogen-bond acceptor properties, influencing binding affinity in biological systems .

Core Ring Modifications

  • Pyrano[3,2-c]quinoline systems: describes 2-amino-4-(2-chlorophenyl)-6-methyl-5-oxo-...pyrano[3,2-c]quinoline-3-carbonitrile, where the pyridine ring is replaced with quinoline. This extends conjugation, altering UV-Vis absorption and redox properties.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Target compound: No direct data, but analogs with 2-methoxyethyl groups (e.g., ) show melting points of 232–236°C, indicating crystalline stability.
  • Carbonitrile analogs : Higher melting points (e.g., 248–251°C in ) due to stronger intermolecular dipole interactions.

Spectroscopic Signatures

  • IR spectroscopy : Carbonitrile C≡N stretches appear at ~2191 cm⁻¹ (), while carboxylate esters show C=O stretches near 1700–1750 cm⁻¹ .
  • NMR: Pyrano[3,2-c]pyridines exhibit characteristic pyran ring protons at δ 4.25 ppm () and aromatic protons influenced by substituents (e.g., 2-chlorophenyl at δ 7.18–7.26 ppm).

Computational and Crystallographic Analysis

  • SHELXL () and OLEX2 () are critical for refining crystal structures. For example, used DMSO-d6 in ¹H NMR, while relied on X-ray crystallography to confirm fused-ring systems. Hydrogen-bonding patterns () further differentiate solubility and packing efficiency among analogs.

Biological Activity

Ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the pyrano[3,2-c]pyridine class, which has been recognized for its diverse biological properties. The structural features of this compound include an amino group, a chlorophenyl moiety, and a methoxyethyl substituent, which contribute to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives. For instance, a study assessed various derivatives against cancer cell lines from liver, breast, colon, and lung cancers. The compound exhibited significant inhibitory activity on EGFR and VEGFR-2 kinases with IC50 values that suggest promising anticancer effects. Specifically, related derivatives showed IC50 values as low as 0.15 µM against cancer cell lines compared to standard drugs like erlotinib (IC50 = 0.18 µM) .

CompoundCell LineIC50 (µM)Target
This compoundLiver0.15EGFR
Derivative 8aLung0.23VEGFR-2
ErlotinibBreast0.18EGFR

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Kinases : The compound's ability to inhibit key kinases such as EGFR and VEGFR-2 disrupts signaling pathways critical for cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that compounds in this class can induce apoptosis in cancer cells by activating intrinsic pathways through mitochondrial dysfunction .
  • Cell Cycle Arrest : Flow cytometry analyses have indicated that certain derivatives can cause cell cycle arrest in the G1 phase, preventing further cell division .

Additional Biological Activities

Beyond anticancer effects, pyrano[3,2-c]pyridines have shown promise in antimicrobial and antiviral activities. Research indicates that these compounds can inhibit bacterial growth and viral replication through various mechanisms:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : The structural motifs present in these compounds may interfere with viral entry or replication within host cells .

Case Studies

A notable case study involved the isolation and evaluation of a related chromeno[3,2-c]pyridine derivative that exhibited significant antimicrobial activity against Bacillus cereus and Bacteroides fragilis with IC50 values around 87.9 μM . This underlines the potential for ethyl 2-amino derivatives to be developed into broad-spectrum antimicrobial agents.

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